Flecainide

概述

描述

准备方法

氟卡尼德可以通过多步合成法合成。 一种常见的方法包括以下步骤 :

起始原料: 2,5-二(2,2,2-三氟乙氧基)苯甲酸、氯乙腈、三乙胺和乙酸乙酯。

回流反应: 在氮气保护下,回流反应生成氰甲基-2,5-二(2,2,2-三氟乙氧基)苯甲酸酯。

加入 2-氨甲基哌啶: 将 2-氨甲基哌啶与乙酸乙酯一起加入,反应在氮气保护下进行,生成氟卡尼德。

形成氟卡尼德乙酸盐: 将乙酸和乙酸乙酯加入到氟卡尼德中,反应在氮气保护下进行,生成氟卡尼德乙酸盐粗品。

精制: 对粗品进行精制,得到纯的氟卡尼德乙酸盐。

化学反应分析

氟卡尼德经历各种化学反应,包括:

氧化和还原: 氟卡尼德在特定条件下可以被氧化或还原,尽管详细的途径较少讨论。

取代反应: 氟卡尼德可以发生取代反应,特别是涉及其芳香环和侧链。

常见试剂和条件: 典型试剂包括氧化剂、还原剂和各种溶剂。反应条件通常包括控制温度和惰性气氛。

主要产物: 形成的主要产物取决于所使用的具体反应和条件。例如,氧化可能会产生氟卡尼德的不同氧化形式。

科学研究应用

Clinical Applications

Flecainide is utilized in several clinical scenarios:

- Paroxysmal Supraventricular Tachycardia (SVT) : Effective in managing atrial fibrillation and atrioventricular re-entrant tachycardia.

- Ventricular Arrhythmias : Used to prevent life-threatening sustained ventricular tachycardia.

- Pharmacological Cardioversion : Recommended for converting new-onset atrial fibrillation to sinus rhythm.

- Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) : Demonstrated efficacy in reducing episodes of CPVT, especially when combined with beta-blockers.

- Diagnostic Use : Employed in provocation tests for diagnosing Brugada syndrome.

Efficacy Data

The efficacy of this compound has been evaluated in multiple clinical trials. Below is a summary table illustrating its performance in various studies:

| Clinical Trial | Patients | AF Duration | Formulation | Reversion Rate |

|---|---|---|---|---|

| Capucci et al | 22 | ≤ 7 days | Single oral dose (300 mg) | 8 h → 91%, 24 h → 95% |

| Donovan et al | 51 | ≤ 3 days | IV (2 mg/kg, max 150 mg) | 1 h → 57%, 6 h → 67% |

| Boriani et al | 69 | < 8 days | Single oral dose (300 mg) | 1 h → 13%, 3 h → 57% |

| Martínez-Marcos et al | 50 | ≤ 2 days | IV (2 mg/kg followed by 1 mg/kg at 8 h) | 1 h → 58% |

These studies indicate that this compound has a high success rate in restoring sinus rhythm, especially when compared to other antiarrhythmic agents like propafenone and amiodarone .

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

- Case Study on Atrial Fibrillation : A patient with recurrent atrial fibrillation was treated with this compound intravenously, achieving successful cardioversion within one hour, demonstrating a rapid response and minimal side effects .

- CPVT Management : In a cohort of patients with catecholaminergic polymorphic ventricular tachycardia, this compound was used alongside beta-blockers, resulting in an over 85% reduction in arrhythmic episodes, showcasing its role as an essential adjunct therapy .

- Brugada Syndrome Diagnosis : this compound was successfully employed as a diagnostic tool for Brugada syndrome, with patients showing characteristic ECG changes that confirmed the diagnosis after administration .

Safety Profile and Considerations

While this compound is effective, it also carries risks, particularly in patients with structural heart disease or prior myocardial infarction due to its proarrhythmic potential. Monitoring is essential during treatment to manage any adverse effects effectively .

作用机制

氟卡尼德通过阻断心脏中的钠通道发挥作用,从而减缓心脏传导并延长心脏动作电位 . 此作用有助于稳定心脏节律并防止异常快速的心率。 氟卡尼德选择性地增加前向和逆向副通路不应期,延长 PR 间期并加宽 QRS 波群 .

相似化合物的比较

氟卡尼德通常与其他抗心律失常药进行比较,例如:

美托洛尔: 一种用于治疗高血压和心绞痛的β受体阻滞剂.

多非利特: 另一种用于类似适应症的抗心律失常药.

恩卡尼德和普罗帕酮: 其他具有类似作用机制的 Ic 类抗心律失常药.

生物活性

Flecainide is a class IC antiarrhythmic agent widely used for the treatment of various cardiac arrhythmias, particularly atrial fibrillation (AF) and ventricular tachycardia. This article delves into the pharmacodynamics, clinical efficacy, case studies, and research findings related to the biological activity of this compound.

Pharmacodynamics

This compound primarily exerts its effects through the blockade of voltage-gated sodium channels (Nav 1.5), which inhibits the transient peak inward sodium current (). This blockade results in a reduction of myocardial excitability, particularly during tachyarrhythmias. The drug also affects potassium currents, specifically inhibiting the rapid component of the delayed rectifier potassium current (), thereby prolonging the action potential duration (APD) and effective refractory period in ventricular tissues while shortening it in Purkinje fibers .

Key Pharmacokinetic Properties:

- Bioavailability: Approximately 90%, with minimal first-pass metabolism.

- Half-life: Ranges from 7 to 23 hours; longer in patients with renal impairment.

- Metabolism: Primarily hepatic, producing active and inactive metabolites .

Clinical Efficacy

This compound has demonstrated significant efficacy in converting AF to sinus rhythm and preventing recurrences. Several clinical trials have compared its effectiveness with other antiarrhythmic drugs:

Case Studies

-

Long-term Tolerance and Efficacy:

A study involving 109 patients treated with this compound showed that at six months, 65.1% maintained normal sinus rhythm, with a similar rate (56%) at twelve months. The drug was well-tolerated, demonstrating a high rate of symptomatic control (93.7% at six months) . -

This compound in Special Populations:

In patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), this compound has shown effectiveness despite potential risks associated with RyR2 mutations. It was noted that this compound could paradoxically activate ryanodine receptors under certain conditions, highlighting the complexity of its action in arrhythmogenic substrates .

Research Findings

Recent studies have expanded understanding of this compound's mechanisms:

- Inhibition of Ryanodine Receptors: Research indicates that this compound can inhibit ryanodine receptor opening, reducing spontaneous calcium release from the sarcoplasmic reticulum, which is crucial for preventing afterdepolarizations and triggered activity .

- Use-Dependent Blockade: this compound's effects are more pronounced at higher heart rates due to its use-dependent blockade characteristics, making it particularly effective during tachyarrhythmias .

- Combination Therapies: Studies suggest that combining this compound with beta-blockers like metoprolol may enhance its antiarrhythmic efficacy, particularly in persistent AF cases .

属性

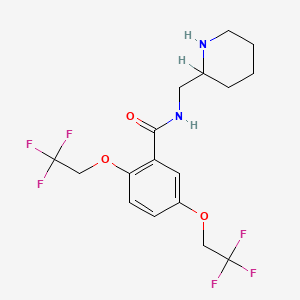

IUPAC Name |

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54143-56-5 (monoacetate) | |

| Record name | Flecainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023054 | |

| Record name | Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-02 g/L | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells. | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54143-55-4 | |

| Record name | Flecainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flecainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flecainide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-229 | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。